molecular formula C19H22N2O4 B1195472 Phenisopham CAS No. 57375-63-0

Phenisopham

Cat. No. B1195472
CAS RN: 57375-63-0
M. Wt: 342.4 g/mol
InChI Key: PWEOEHNGYFXZLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenisopham-like compounds often involves complex procedures that integrate various chemical reactions to achieve desired molecular structures. For instance, a study by Peng et al. (2005) details the synthesis of a luminescent ternary europium complex bonded to mesoporous SBA-15, highlighting the intricate steps involved in creating complex molecules with specific properties (Peng et al., 2005).

Molecular Structure Analysis

The molecular structure of Phenisopham-related compounds is critical in determining their chemical behavior and interactions. Research into mesoporous materials, for example, showcases how molecular sieves can be synthesized with precise pore sizes, illustrating the level of control achievable over the structural aspects of chemical compounds (Kresge et al., 1992).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of Phenisopham entails examining how it interacts under various conditions. Alessio et al. (1991) present the synthesis and chemical behavior of chloride-dimethyl sulfoxide-ruthenium (III) derivatives, providing insight into the reactive nature of such complexes and their potential applications (Alessio et al., 1991).

Physical Properties Analysis

The physical properties of Phenisopham, such as luminescence, are of considerable interest. Rocha et al. (2015) explore the luminescence properties of Eu-complex formations within ordered mesoporous silica particles, showing how the physical characteristics of these compounds can be fine-tuned for specific applications (Rocha et al., 2015).

Chemical Properties Analysis

Lastly, the chemical properties analysis of Phenisopham-like substances involves looking at their functionalization and interaction capabilities. Ellahioui et al. (2019) demonstrate the functionalization of mesoporous silica nanoparticles with a photoactive ruthenium(ii) complex, shedding light on the chemical versatility and potential utility of such materials in applications like photodynamic therapy (Ellahioui et al., 2019).

Scientific Research Applications

  • Phototransformation and Ecotoxicity of Phenisopham : A study compared chlorpropham and phenisopham in terms of photodegradability and ecotoxicity. Both exhibited similar half-life times under UVB lamps, but longer degradation times under sunlight. Phenisopham undergoes photo-Fries reaction, forming rearranged products and fragmentation products. Acute and chronic toxicity tests indicated that phenisopham was the most toxic in long-term exposure to certain aquatic organisms, while its derivatives showed lower chronic potential (Passananti et al., 2014).

  • Use in Agricultural and Environmental Settings : Another study focused on the pharmaceutical importance of plants in a specific region, reflecting a wide range of medicinal applications. This is relevant as it demonstrates the broader context in which chemicals like Phenisopham might be used or studied, particularly in relation to plant-based treatments and environmental interactions (Menale & Muoio, 2014).

  • Mesoporous Silica and Carbon Nanoparticles for Drug Delivery : This review discusses the use of mesoporous silica and carbon nanoparticles in medicine, specifically for cancer treatment. Phenisopham, as a chemical entity, might interact with such nanocarriers in drug delivery systems, highlighting its potential application in medical research and treatment strategies (Gisbert-Garzarán et al., 2017).

properties

IUPAC Name

[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEOEHNGYFXZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205970
Record name 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenisopham

CAS RN

57375-63-0
Record name Phenisopham
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57375-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenisopham [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENISOPHAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
M Passananti, M Lavorgna, MR Iesce… - … Science: Processes & …, 2014 - pubs.rsc.org
In this study, a comparison of two carbamic pesticides, chlorpropham and phenisopham, was carried out in terms of both photodegradability and ecotoxicity. The photochemical …
Number of citations: 14 pubs.rsc.org
M JAIN, D AVIV, DG DAVIS, E GALUN, J GRESSEL - Phytoparasitica, 1982 - Springer
… C-phenisopham were investigated in cotton and spurge seedlings grown in a controlled environment. The results showed that the reduced phenisopham … compound, phenisopham; no …
Number of citations: 2 idp.springer.com
H Janatkova, GF Wildner - Biochimica et Biophysica Acta (BBA) …, 1982 - Elsevier
… It can be seen that MZ-1 was resistant not only to metribuzin but also to bromacil, atrazine and phenisopham, and tolerant to DCMU. The degree of the susceptibility varied in a wide …
Number of citations: 22 www.sciencedirect.com
B Rubin, U Adler, R VARSANO… - Annals of applied …, 1986 - Wiley Online Library
… J4C-herbicide penetration: I4C-phenisopham and I4C-… O and 0.083 pCi/ml for phenisopham and pendimethalin, … and 2.5 kg ai/ha for phenisopham and pendimethalin, respectively. The …
Number of citations: 7 onlinelibrary.wiley.com
RS Farag, M M. Abdel‐Magid… - Fette, Seifen …, 1986 - Wiley Online Library
… Linuron - phenisopham mixture. The herbicidal combinations … sowingwith the exception of phenisopham whch used as a … + oxadiazon and phenisopham significantly increased the oil …
Number of citations: 2 onlinelibrary.wiley.com
W Oettmeier, K Masson, C Fedtke, J Konze… - Pesticide Biochemistry …, 1982 - Elsevier
… Specific binding of atrazine or metribuzin to resistant chloroplasts is completely abolished, and that of diuron or phenisopham diminished as compared to susceptible chloroplasts. In …
Number of citations: 84 www.sciencedirect.com
W Oettmeier, K Masson, C Fedtke, J Konze… - Mode of Action …, 1983 - Elsevier
… DCMU-type" herbicides atrazine metribuzin diuron phenisopham ioxynil DNSJ i-dinoseb … In contrast, specific binding is observed for diuron and phenisopham, although it is lower as …
Number of citations: 2 www.sciencedirect.com
S Wilski, U Johanningmeier, S Hertel… - Pesticide biochemistry …, 2006 - Elsevier
… Metribuzin and phenisopham also exhibit a high degree of resistance in the … High resistance is observed in the mutant for biscarbamate herbicides phenmedipham and phenisopham, …
Number of citations: 25 www.sciencedirect.com
M Passananti, F Cermola, M DellaGreca… - International Journal of …, 2014 - hindawi.com
… Recently, we studied the photochemical reactivity of two carbamate herbicides, chlorpropham, and phenisopham (Scheme 1) [14]. Irradiation of phenisopham in aqueous solution at …
Number of citations: 3 www.hindawi.com
K TA, F ARNDT, BD HANISCH… - Proceedings of the... Asian …, 1979 - The Society.
Number of citations: 0

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